Cas no 58621-51-5 (1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one)

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one structure
58621-51-5 structure
商品名:1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
CAS番号:58621-51-5
MF:C11H12O2
メガワット:176.21178
MDL:MFCD00168679
CID:1611130
PubChem ID:42799

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
    • ethanone, 1-(2,3-dihydro-2-methyl-5-benzofuranyl)-
    • 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
    • EN300-196834
    • VS-08720
    • AKOS000111855
    • MFCD00168679
    • 5-17-10-00058 (Beilstein Handbook Reference)
    • 58621-51-5
    • 5-acetyl-2-methyl coumaran
    • DB-122258
    • 5-Acetyl-2,3-dihydro-2-methylbenzo[b]furan
    • STK801896
    • BBL028307
    • 5-Acetyl-2-methylcoumaran
    • 5-ACETYL-2,3-DIHYDRO-2-METHYLBENZOFURAN
    • BRN 0143143
    • CS-0238531
    • AKOS022488557
    • SCHEMBL1092598
    • 5-acetyl-2,3-dihydro-2-methylbenzofuran, AldrichCPR
    • 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-ethanone
    • 1-(2,3-Dihydro-2-methyl-5-benzofuranyl)ethanone
    • DTXSID10974162
    • 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone
    • MORJCRDAGOARLY-UHFFFAOYSA-N
    • MDL: MFCD00168679
    • インチ: InChI=1S/C11H12O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3
    • InChIKey: MORJCRDAGOARLY-UHFFFAOYSA-N
    • ほほえんだ: CC1CC2=C(O1)C=CC(=C2)C(=O)C

計算された属性

  • せいみつぶんしりょう: 176.08376
  • どういたいしつりょう: 176.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.093
  • ふってん: 310.6°C at 760 mmHg
  • フラッシュポイント: 144.7°C
  • 屈折率: 1.535
  • PSA: 26.3

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-196834-0.25g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
58621-51-5 95%
0.25g
$64.0 2023-09-16
Enamine
EN300-196834-0.05g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
58621-51-5 95%
0.05g
$30.0 2023-09-16
Enamine
EN300-196834-5.0g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
58621-51-5 95%
5g
$320.0 2023-05-31
Enamine
EN300-196834-1g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
58621-51-5 95%
1g
$130.0 2023-09-16
Enamine
EN300-196834-10g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
58621-51-5 95%
10g
$510.0 2023-09-16
1PlusChem
1P018XNJ-500mg
1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone
58621-51-5 95%
500mg
$183.00 2023-12-16
Aaron
AR018XVV-5g
1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone
58621-51-5 95%
5g
$465.00 2025-02-14
Aaron
AR018XVV-1g
1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone
58621-51-5 95%
1g
$204.00 2025-02-14
Aaron
AR018XVV-500mg
1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone
58621-51-5 95%
500mg
$166.00 2025-02-14
Aaron
AR018XVV-100mg
1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone
58621-51-5 95%
100mg
$87.00 2025-03-10

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 関連文献

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-oneに関する追加情報

Chemical Profile of 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS No. 58621-51-5)

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 58621-51-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of a methyl group at the 2-position and a carbonyl group at the 1-position of the benzofuran ring contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The structural framework of 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one incorporates elements that are commonly associated with bioactive molecules. The benzofuran core is a well-documented pharmacophore in natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. For instance, derivatives of benzofuran have been explored for their potential in treating neurological disorders, inflammation, and even certain types of cancer. The specific substitution pattern in this compound, particularly the ethanone moiety attached to the benzofuran ring, suggests possible interactions with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focusing on developing novel therapeutic agents based on heterocyclic compounds. 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one has been investigated for its potential pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Preliminary studies suggest that this compound may exhibit properties relevant to neuroprotection and modulation of neurotransmitter systems. The methyl group at the 2-position of the benzofuran ring is particularly noteworthy, as it can influence the electronic distribution and steric environment of the molecule, thereby affecting its binding affinity to biological targets.

The synthesis of 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one involves multi-step organic reactions that are typical for constructing complex heterocyclic systems. Key synthetic strategies often include condensation reactions, cyclization processes, and functional group transformations. The precise control over reaction conditions is crucial to achieving high yields and purity levels. Advances in synthetic methodologies have enabled researchers to modify this scaffold in various ways, allowing for the exploration of a diverse range of analogues with tailored biological properties.

One of the most compelling aspects of studying 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is its potential as a lead compound for drug development. Medicinal chemists have leveraged its structural features to design derivatives that exhibit enhanced potency and selectivity. For example, modifications at the 5-position of the benzofuran ring or variations in the ethanone moiety can significantly alter the pharmacokinetic profile of the compound. Such structural diversification is essential for optimizing drug candidates for clinical use.

The pharmacological evaluation of 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one has revealed intriguing insights into its mechanism of action. In vitro studies have demonstrated interactions with enzymes such as cytochrome P450 monooxygenases, which play a critical role in drug metabolism. Additionally, this compound has shown promise in modulating pathways associated with inflammation and oxidative stress, two key factors implicated in various diseases. These findings underscore its potential as a therapeutic agent and highlight areas for further investigation.

Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates like 1-(2-methyl-2,3-dihydro-1-benzofuran-5-ylenthanone) (CAS No. 58621). Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. By integrating experimental data with computational predictions, scientists can more efficiently navigate the complex landscape of drug discovery.

The role of natural products in inspiring synthetic chemistry cannot be overstated. Many bioactive compounds isolated from plants and microorganisms share structural similarities with synthetic molecules like (CAS No.) 58621 (CAS No.). These natural scaffolds serve as inspiration for designing new drugs with improved efficacy and reduced side effects. The benzofuran core is no exception; it is found in numerous natural products that have demonstrated therapeutic value.

The future direction of research on (CAS No.) 58621 (CAS No.) will likely involve interdisciplinary approaches combining organic synthesis, medicinal chemistry, pharmacology, and computational biology. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that target them effectively.

In conclusion,(CAS No.) 58621 (CAS No.) stands out as a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its бензофурановый core offers numerous opportunities for chemical modification aimed at optimizing therapeutic outcomes,(CAS No.) 58621 (CAS No.). With continued advancements in synthetic methodologies and computational tools,(CAS No.) 58621 (CAS No.) will remain at forefronts efforts develop new treatments address unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:58621-51-5)1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
A1236153
清らかである:99%
はかる:5g
価格 ($):419